(3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
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Overview
Description
(3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H11IN2O It is a derivative of pyrazolo[1,5-a]pyridine, which is a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol typically involves the iodination of a pyrazolo[1,5-a]pyridine derivative followed by the introduction of a hydroxymethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the pyrazolo[1,5-a]pyridine ring. The hydroxymethyl group can then be introduced through a reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazolo[1,5-a]pyridine ring or the hydroxymethyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products with different substituents at the 3-position of the pyrazolo[1,5-a]pyridine ring.
Oxidation Reactions: Products such as carboxylic acids or aldehydes.
Reduction Reactions: Reduced forms of the pyrazolo[1,5-a]pyridine ring or the hydroxymethyl group.
Scientific Research Applications
(3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure and functional groups.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxymethyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol: Similar structure with a chlorine atom instead of iodine.
(3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol: Similar structure with a bromine atom instead of iodine.
(3-Fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of (3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with molecular targets, potentially enhancing the compound’s efficacy in various applications .
Properties
Molecular Formula |
C8H11IN2O |
---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
(3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H11IN2O/c9-8-6(5-12)10-11-4-2-1-3-7(8)11/h12H,1-5H2 |
InChI Key |
IKRHGODNIXGNFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(C(=N2)CO)I)C1 |
Origin of Product |
United States |
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